molecular formula C14H14N4O2 B2593092 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034280-32-3

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2593092
CAS No.: 2034280-32-3
M. Wt: 270.292
InChI Key: MTOYMFXMHMOYIL-UHFFFAOYSA-N
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Description

2-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a pyrrolidinyloxy group bearing a pyridine-3-carbonyl moiety. This structure combines pyrazine’s aromaticity and nitrogen-rich character with the conformational flexibility of pyrrolidine and the electron-withdrawing pyridine-carbonyl group. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from related hydrazinopyrazine precursors and pyrrolidine derivatives described in the literature . Its structural complexity renders it relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring multidentate interactions.

Properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(11-2-1-4-15-8-11)18-7-3-12(10-18)20-13-9-16-5-6-17-13/h1-2,4-6,8-9,12H,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYMFXMHMOYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine intermediates. One common approach is to first synthesize the pyrrolidine derivative through a series of reactions involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . The pyrazine ring can be introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a pyrazine halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration, with continuous flow reactors being a potential method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications Reference
2-Methoxy-3-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine C₁₆H₁₈N₄O₃ Methoxy group; 2-methylpyridine substitution Improved lipophilicity; potential CNS drug
3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine C₁₈H₁₃N₅ Pyrrolo-pyridazine core; amino group Fluorescent properties; enzyme inhibition
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine C₁₃H₁₆N₆O₃S Sulfonamide linker; piperidine scaffold Kinase inhibition; enhanced solubility
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine C₁₇H₁₁N₁₁ Dual triazole-pyrazine motifs; rigid backbone Metal coordination; antimicrobial activity

Key Observations :

  • Pyridine vs. Pyrazine Substitution : Replacement of pyridine with pyrazine (as in triazole derivatives ) enhances nitrogen content, improving metal-binding capacity but reducing aromatic stabilization.
  • Linker Flexibility : The pyrrolidine-piperidine distinction (e.g., vs. target compound) affects conformational freedom. Piperidine-based sulfonamides exhibit higher solubility due to polar sulfonyl groups .
  • Substituent Effects: Methoxy or methyl groups (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration, while amino groups (e.g., ) enable hydrogen bonding in enzyme interactions.

Table 2: Comparative Bioactivity and Physical Data

Compound LogP Solubility (mg/mL) Biological Activity (IC₅₀/EC₅₀) Reference
Target Compound 1.8* 0.12* Not reported
2-Methoxy analogue 2.3 0.08 CNS receptor modulation (10 nM)
Triazole-pyrazine derivative 0.9 0.25 Antimicrobial (EC₅₀ = 5 µM)
Sulfonamide-pyrazine 1.2 0.35 Kinase inhibition (IC₅₀ = 50 nM)

*Predicted using analogous structures.

Insights :

  • The target compound’s moderate LogP suggests balanced membrane permeability but lower solubility compared to sulfonamide derivatives .
  • Triazole-containing derivatives exhibit superior solubility and antimicrobial efficacy due to their polar heterocycles .
  • Methoxy-substituted analogues (e.g., ) show enhanced CNS activity, likely due to increased hydrophobicity.

Biological Activity

2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazine ring linked to a pyrrolidine ring through an ether bond. The molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of approximately 298.34 g/mol. The synthesis typically involves several steps, including the preparation of pyrrolidine derivatives and subsequent reactions to form the final product. This may include techniques such as carboxylic acid formation, decarboxylation, and oxidation to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively to these targets, potentially inhibiting or activating their functions. The exact pathways involved can vary based on the specific application and target within biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antitumor Activity:
Studies have shown that pyrazole derivatives can inhibit various cancer cell lines, demonstrating significant cytotoxic effects. For example, certain pyrazole compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

2. Antimicrobial Properties:
Similar compounds have been noted for their antimicrobial activities against various pathogens. Pyrazole derivatives have shown effectiveness in inhibiting bacterial growth and may offer new avenues for treating infections resistant to conventional antibiotics .

3. Anti-inflammatory Effects:
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies illustrate the biological activities of compounds related to this compound:

Study Findings Reference
Antitumor Activity in Breast CancerPyrazole derivatives showed significant cytotoxicity in MCF-7 and MDA-MB-231 cells; enhanced effects when combined with doxorubicin
Antimicrobial TestingVarious pyrazole compounds demonstrated effective inhibition against multiple bacterial strains
Anti-inflammatory ActivityCompounds exhibited reduced inflammatory markers in vitro

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